

High-Precision Preparation of Sodium 4-Chlorophenoxyacetate (4-CPA-Na) Stock Solution

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Compound of Interest

Compound Name: Sodium 4-chlorophenoxyacetate

CAS No.: 13730-98-8

Cat. No.: B084440

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Abstract & Application Scope

Sodium 4-chlorophenoxyacetate (4-CPA-Na) is a synthetic auxin analogue widely utilized in plant tissue culture to regulate cell growth, fruit setting, and root differentiation. In pharmacological research, it serves as a small-molecule probe for studying auxin-signaling pathways and their potential cross-reactivity in mammalian systems.

This application note provides a rigorous protocol for preparing a 10 mg/mL (approx. 48 mM) stock solution. Unlike its acid precursor (4-CPA), the sodium salt offers superior water solubility, eliminating the need for aggressive co-solvents like DMSO or Ethanol. However, precise pH management is critical to prevent the "salting out" effect—the precipitation of the insoluble acid form upon introduction to acidic culture media.

Physicochemical Profile

Before initiating the protocol, verify the compound specifications to ensure experimental reproducibility.

Parameter	Specification	Notes
Compound Name	Sodium 4-chlorophenoxyacetate	Often abbreviated as 4-CPA-Na
CAS Number	13730-98-8	Distinct from the acid form (CAS 122-88-3)
Formula		
Molecular Weight	208.57 g/mol	Critical for Molar calculations
Solubility (Water)	~122 g/L (at 25°C)	Highly soluble; no co-solvent needed
Appearance	White to off-white powder	Discard if yellow/brown (oxidation)
Storage (Solid)	Room Temp or 4°C	Desiccated

Critical Pre-Formulation Analysis

The Solubility Trap: Salt vs. Acid

Expert Insight: Many researchers erroneously treat 4-CPA-Na and 4-CPA (Acid) interchangeably.

- The Acid (4-CPA): Hydrophobic. Requires 1N NaOH or Ethanol to dissolve.[1]
- The Salt (4-CPA-Na): Hydrophilic. Dissolves instantly in water.

The Risk: While 4-CPA-Na dissolves in water, it is a salt of a weak acid. If this stock solution is added to a highly acidic environment (pH < 4.0) without adequate buffering, the equilibrium shifts, potentially precipitating the free acid form out of solution.

- Mitigation: This protocol uses Type I Ultrapure Water (18.2 MΩ·cm). For sensitive enzymatic assays, we recommend a final pH check of the stock solution to ensure it remains slightly neutral-to-alkaline (pH 7.0–8.0) before filtration.[2]

Protocol: Preparation of 10 mg/mL Stock Solution (50 mL Volume)

Reagents & Equipment

- Active Pharmaceutical Ingredient (API): **Sodium 4-chlorophenoxyacetate** (purity $\geq 98\%$).^[3]
^[4]
- Solvent: Ultrapure Water (Milli-Q or equivalent).
- Filtration: 0.22 μm PES (Polyethersulfone) syringe filter. Note: PES is preferred over Nylon for low protein/drug binding.
- Container: Sterile 50 mL polypropylene conical tube (Falcon type).
- Instrumentation: Analytical balance (± 0.1 mg precision), Vortex mixer, pH meter.

Step-by-Step Methodology

Step 1: Calculation & Weighing

Target Concentration: 10 mg/mL Target Volume: 50 mL Total Mass Required:

- Place a sterile weighing boat on the analytical balance and tare.
- Weigh exactly 500.0 mg of 4-CPA-Na.
 - Tolerance: ± 5 mg (1%).

Step 2: Dissolution^[5]

- Add approximately 40 mL of Ultrapure Water to the 50 mL conical tube.
- Transfer the weighed powder into the tube. Rinse the weighing boat with 1-2 mL of water to ensure complete transfer.
- Vortex at medium speed for 30–60 seconds. The powder should dissolve rapidly, resulting in a clear, colorless solution.

- Troubleshooting: If turbidity persists, warm the solution slightly (to 37°C) in a water bath. Do not sonicate if the compound is heat-sensitive, though 4-CPA-Na is generally robust.

Step 3: Volume Adjustment (QS)

- Add Ultrapure Water to bring the total volume up to the 50 mL mark.
- Invert the tube 5–10 times to ensure homogeneity.

Step 4: Quality Control (pH Check)

- Remove a small aliquot (500 µL) to check pH.
- The natural pH of the salt solution should be approx 7.0 – 9.0.
- If pH is < 6.0, adjust carefully with dilute NaOH. Rationale: Ensures the compound stays in the ionized, soluble salt form.

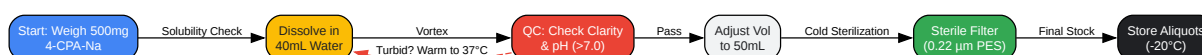
Step 5: Sterilization

Why Filtration? Autoclaving can induce hydrolysis or thermal degradation of halogenated aromatics. Cold filtration is the gold standard for bioactive small molecules.

- Draw the solution into a sterile syringe.
- Attach a 0.22 µm PES filter.
- Dispense into sterile cryovials (e.g., 1 mL or 5 mL aliquots).

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the preparation process to ensure sterility and solubility.



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Figure 1: Logical workflow for the preparation of 4-CPA-Na stock solution, highlighting the critical QC checkpoint before filtration.

Storage & Stability

Condition	Shelf Life	Notes
-20°C (Frozen)	12–24 Months	Best for long-term storage. Avoid repeated freeze-thaw cycles.[6]
4°C (Refrigerated)	1–3 Months	Suitable for active working stocks.
Room Temp	< 48 Hours	Not recommended due to potential photolysis or microbial growth.

Handling Precaution: Always allow frozen aliquots to equilibrate to room temperature and vortex before use to ensure any micro-precipitates are re-dissolved.

Safety (HSE)

- Hazard Classification: Acute Toxicity (Oral) - Category 4.[7]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Disposal: As a halogenated organic compound, dispose of unused stock in the halogenated organic waste stream, not down the sink.

References

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